3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate
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Overview
Description
3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate is a chemical compound with the molecular formula C10H9N3O2 and a molecular weight of 203.20 g/mol This compound belongs to the cinnoline family, which is known for its diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate typically involves the following steps:
Formation of the Cinnoline Ring: The initial step involves the formation of the cinnoline ring through cyclization reactions. This can be achieved by reacting appropriate precursors under acidic or basic conditions.
Introduction of Amino and Methyl Groups: The amino and methyl groups are introduced through substitution reactions. For example, nitration followed by reduction can introduce the amino group, while methylation can be achieved using methylating agents like methyl iodide.
Hydration: The final step involves the hydration of the compound to form the hydrate form. This can be done by exposing the compound to water or aqueous solutions under controlled conditions.
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Common methods include:
Batch Reactors: These are used for controlled synthesis, allowing precise control over reaction conditions.
Continuous Flow Reactors: These are employed for large-scale production, offering advantages in terms of efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The amino and methyl groups can undergo substitution reactions with electrophiles or nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Electrophiles like alkyl halides or nucleophiles like amines.
Major Products
Oxidation: Oxidized derivatives with additional functional groups.
Reduction: Reduced forms with altered oxidation states.
Substitution: Substituted derivatives with new functional groups.
Scientific Research Applications
3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 3-Cinnolinecarboxylic acid, 4-amino-7-fluoro-, hydrate
- 3-Cinnolinecarboxylic acid, 4-amino-7-chloro-, hydrate
Uniqueness
3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate is unique due to the presence of the methyl group, which can influence its reactivity and biological activity. Compared to its fluoro and chloro analogs, the methyl derivative may exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable compound for specific applications.
Properties
IUPAC Name |
4-amino-7-methylcinnoline-3-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O2/c1-5-2-3-6-7(4-5)12-13-9(8(6)11)10(14)15/h2-4H,1H3,(H2,11,12)(H,14,15) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AWEVCTWWLDHGDG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C(=C(N=N2)C(=O)O)N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70162361 |
Source
|
Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
203.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
143232-60-4 |
Source
|
Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0143232604 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3-Cinnolinecarboxylic acid, 4-amino-7-methyl-, hydrate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70162361 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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